2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Description
The compound 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a benzothienopyrimidine derivative featuring a fluorinated and methyl-substituted heterocyclic core. Its structure includes:
- A benzothieno[3,2-d]pyrimidin-4-one scaffold with a 9-fluoro and 2-methyl substitution.
- An acetamide side chain at position 3, linked to a 3-methoxybenzyl group.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-12-24-19-18-15(22)7-4-8-16(18)29-20(19)21(27)25(12)11-17(26)23-10-13-5-3-6-14(9-13)28-2/h3-9H,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRAZSVJHYFHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC(=CC=C3)OC)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:
Synthesis of the Core Structure: : The base structure of benzothienopyrimidine is assembled first. This often involves a cyclization reaction.
Fluorination and Methylation: : Introduction of the fluorine and methyl groups occurs via selective halogenation and methylation reactions, employing reagents like N-methyl pyridinium iodide or dimethyl sulfate.
Acylation: : Acetylation of the benzothienopyrimidine core is done using acetyl chloride in the presence of a Lewis acid catalyst, like aluminum chloride.
Industrial Production Methods
For industrial-scale production, similar reaction sequences are followed but optimized for large batches. Continuous-flow reactors are commonly used to ensure consistent quality and yield. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are favored for their ability to dissolve a broad range of intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can be performed using hydrides like sodium borohydride or lithium aluminum hydride, often resulting in reduced ketones or alcohol derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, occur at the fluorinated positions, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Sodium methoxide in anhydrous methanol.
Major Products Formed
Oxidation: : Carboxylic acids, alcohols, or ketones, depending on the reaction conditions.
Reduction: : Alcohol derivatives.
Substitution: : Methoxy derivatives replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity profile, particularly in nucleophilic substitution reactions. It is also used as a building block for more complex molecules.
Biology and Medicine
In biological research, it is investigated for its potential pharmacological properties. Preliminary studies suggest it may interact with certain receptors or enzymes, indicating potential for drug development. Its fluorinated structure contributes to its binding affinity and selectivity.
Industry
In industrial applications, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is explored as a precursor for advanced materials, particularly in the creation of polymers and resins with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects is under rigorous investigation. Preliminary findings suggest that it may act by binding to specific proteins or enzymes, altering their activity. The fluorinated groups may enhance the compound's ability to penetrate cellular membranes, thus improving its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Benzothieno vs. Thieno Pyrimidine
a) N-Benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Key Differences : The benzyl group lacks the methoxy substitution present in the target compound.
- Properties :
- Molecular Weight: 381.43 g/mol
- logP: 3.26
- Polar Surface Area (PSA): 47.35 Ų
b) 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide ()
- Key Differences: Replaces the benzothieno core with a simpler thieno[3,2-d]pyrimidine and introduces a 4-fluorophenyl group at position 7.
- Properties :
- Molecular Formula: C₂₂H₁₉FN₃O₃S
- Steric Effects: The 4-fluorophenyl group may enhance steric hindrance, affecting binding pocket interactions.
Substituent Variations: Methoxy Positioning and Linkage
a) 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
- Key Differences : Features a thioether linkage instead of an oxygen-based bridge and a 3-methoxyphenyl (vs. 3-methoxybenzyl) group.
- Properties :
- Molecular Weight: 437.53 g/mol
- logP (Predicted): ~1.35 (lower due to thioether’s polarity)
b) 2-{[3-(4-Methoxyphenyl)-4-oxohexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences: Incorporates a hexahydrobenzothieno (saturated) core and a trifluoromethylphenyl group.
- Properties :
- Molecular Weight: 545.6 g/mol
- PSA: Higher due to the saturated core and trifluoromethyl group.
- Impact : Saturation increases conformational flexibility, which may improve binding to flexible enzyme pockets but reduce planarity-driven interactions .
Functional Group Effects: Fluorine and Methoxy
*Estimated based on structural similarity.
†Predicted based on substituent contributions.
‡Approximated from analogous structures.
Research Findings and Implications
Fluorine Positioning : The 9-fluoro group in the target compound may enhance metabolic stability compared to the 7-fluorophenyl analog (), as ortho-fluorine in aromatic systems often reduces oxidative metabolism .
Methoxy Substitution : The 3-methoxybenzyl group in the target compound improves solubility (lower logP vs. ’s benzyl analog) while maintaining moderate lipophilicity for membrane penetration.
Core Rigidity: The benzothienopyrimidine core provides greater planarity than thieno or saturated analogs, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzothieno-pyrimidine core and various functional groups, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.4 g/mol. The presence of fluorine and methoxy groups enhances its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F2N3O2S |
| Molecular Weight | 381.4 g/mol |
| Functional Groups | Acetamide, Fluoro, Methoxy |
| Core Structure | Benzothieno-Pyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluoro group may enhance binding affinity to certain proteins or enzymes, while the acetamide group facilitates interaction with nucleophilic sites.
Molecular Targets:
- Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptors: It can interact with various receptors, potentially influencing signal transduction pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential: The benzothieno-pyrimidine core has been associated with anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties through modulation of inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds or derivatives:
- A study demonstrated that similar benzothieno-pyrimidine derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
- Another research focused on the synthesis and evaluation of thieno-pyrimidine derivatives for anticancer activity against breast cancer cell lines, showing promising results in inhibiting cell growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
